N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide
Description
Properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS2/c1-2-10(16)13-11-14-15-12(18-11)17-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLASWWTUVLHDCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with benzyl chloride to form the benzylsulfanyl derivative. This intermediate is then reacted with propanoyl chloride to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Benzylsulfoxide or benzylsulfone derivatives.
Reduction: Propylamine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to evaluate its potential as a therapeutic agent due to its antibacterial properties.
Industry: It may be used in the development of new pesticides and agrochemicals to protect crops from bacterial pathogens.
Mechanism of Action
The mechanism of action of N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with bacterial enzymes and proteins, leading to the inhibition of essential biological processes. The benzylsulfanyl group is believed to play a crucial role in binding to the active sites of these enzymes, thereby disrupting their function and leading to bacterial cell death. The exact molecular targets and pathways are still under investigation, but the compound’s efficacy against specific bacterial strains suggests a targeted mode of action .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Comparison of 1,3,4-Thiadiazole Derivatives
Key Observations:
- Substituent Effects on Yield : Benzylthio-containing compounds (e.g., 5h, 5m) exhibit higher yields (85–88%) compared to methylthio (79%) or ethylthio (78%) analogs. This suggests that the benzyl group may stabilize intermediates or enhance reactivity during synthesis .
- Melting Point Trends : Benzylthio derivatives (5h, 5m) have lower melting points (133–136°C) than methylthio (158–160°C) or ethylthio (168–170°C) analogs. The bulky benzyl group likely disrupts crystal packing, reducing melting points .
Functional Group Impact on Bioactivity
While bioactivity data for N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide is absent in the evidence, related compounds highlight structure-activity relationships:
- Thiadiazole vs. Triazole/Tetrazole Derivatives: and describe tetrazole and triazole derivatives (e.g., N-5-tetrazolyl-N′-arylurea) with potent plant growth regulation activity .
Hypothetical Properties of this compound
Based on structural analogs:
- Synthesis : Expected yield >80% (similar to 5h and 5m) due to benzylthio’s stabilizing effects.
- Melting Point : Likely 130–140°C (lower than methylthio/ethylthio analogs due to benzyl group disruption).
- Bioactivity: Potential herbicidal or growth-regulating activity, contingent on the propanamide chain’s interaction with biological targets.
Biological Activity
N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C12H13N3OS2
- Molecular Weight : 279.38 g/mol
- CAS Number : 105339-30-8
Synthesis
The synthesis of this compound typically involves the reaction of thiadiazole derivatives with appropriate amines or acid chlorides. The process can be optimized to enhance yield and purity through various organic synthesis techniques.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. In vitro evaluations demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:
The most notable activity was observed against HeLa cells, where the compound induced apoptosis and inhibited cell proliferation significantly more than the reference drug sorafenib (IC50 = 7.91 µM) . Flow cytometry analysis confirmed that these compounds blocked the cell cycle at the sub-G1 phase, indicating a strong potential for further development as anticancer agents.
Anticonvulsant Activity
In addition to anticancer properties, derivatives of thiadiazoles have shown anticonvulsant activity. A study utilizing the pentylenetetrazol (PTZ) method evaluated several thiadiazole derivatives for their ability to prevent seizures:
| Compound | Dose (mg/kg) | Onset of Clonic Convulsion (min) | Duration of Convulsion (min) | Mortality (%) |
|---|---|---|---|---|
| Control | Vehicle | 0.00 ± 0.10 | 0.00 ± 0.00 | 0/6 (0%) |
| PTZ | 60 | 8.00 ± 0.10 | 2.50 ± 0.30 | 5/6 (83.34%) |
| D1 | 5 | 6.56 ± 0.40 | 0.96 ± 0.44 | 3/6 (50%) |
| D2 | 5 | 1.65 ± 1.10 | 0.57 ± 0.10 | 0/6 (0%) |
The results indicated that certain derivatives significantly reduced the onset and duration of convulsions compared to controls, highlighting their potential as anticonvulsant agents .
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
- VEGFR-2 Binding : In silico docking studies suggest that this compound binds effectively to the active site of VEGFR-2, a key receptor involved in tumor angiogenesis .
- Apoptotic Pathways : The induction of apoptosis in cancer cells suggests that it may activate intrinsic apoptotic pathways, leading to programmed cell death.
Q & A
Q. What are the optimal synthetic routes for N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide, and how can purity be validated?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a thiol group (benzylsulfanyl) can be introduced at the 5-position of the 1,3,4-thiadiazole ring, followed by propanamide functionalization. Microwave-assisted synthesis (similar to Scheme 1 in ) may enhance reaction efficiency.
Q. What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR: ¹H/¹³C NMR to confirm substituent positions (e.g., benzylsulfanyl protons at δ 4.2–4.5 ppm; thiadiazole ring carbons at δ 160–170 ppm).
- FT-IR: Identify S-H (2550–2600 cm⁻¹) and amide C=O (1650–1700 cm⁻¹) stretches.
- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (e.g., 333.41 g/mol as per ).
Q. How can crystallographic data resolve ambiguities in molecular geometry?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELXL ( ) provides precise bond lengths and angles. For example:
| Parameter | Value (Example) | Source |
|---|---|---|
| Crystal System | Orthorhombic (P212121) | |
| Unit Cell (Å) | a=6.63, b=8.58, c=34.37 | |
| Bond Length (S-C) | 1.68–1.72 Å |
Advanced Research Questions
Q. How do structural modifications at the 5-position of the thiadiazole ring affect bioactivity?
Methodological Answer: Replace benzylsulfanyl with groups like sulfonamide ( ) or methylcyclopropyl ( ) and assess activity.
Q. How can contradictory pharmacological data between in vitro and in vivo studies be resolved?
Methodological Answer:
- Metabolic Stability: Test hepatic microsome stability (e.g., rat liver S9 fraction) to identify rapid degradation.
- Solubility: Measure logP (octanol-water partition) to assess bioavailability. Derivatives with logP <3 (e.g., acetazolamide analogs, ) may have better absorption.
- Contradiction Case: If in vitro cytotoxicity (e.g., IC₅₀ = 10 µM) lacks in vivo efficacy, evaluate plasma protein binding (e.g., equilibrium dialysis) .
Q. What computational tools predict binding modes with biological targets?
Methodological Answer:
Q. How can crystallographic twinning or disorder be addressed during refinement?
Methodological Answer:
- Twinning: Use SHELXL’s TWIN/BASF commands () for twinned data. For disorder, refine occupancy ratios (e.g., 70:30 split) and apply ISOR/SADI restraints.
- Validation: Check R-factor convergence (R1 <5% for high-resolution data) and ADPs (ΔU <0.02 Ų) .
Data Contradiction Analysis
Q. Why do different synthetic routes yield conflicting cytotoxicity results?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
